molecular formula C9H21O2PS B1653626 O,O-dibutyl methylphosphonothioate CAS No. 18628-73-4

O,O-dibutyl methylphosphonothioate

Cat. No.: B1653626
CAS No.: 18628-73-4
M. Wt: 224.3 g/mol
InChI Key: FCOHOEULLNQVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-Dibutyl methylphosphonothioate (CAS RN: 18628-73-4) is a thiophosphonate compound with the molecular formula C₉H₂₁O₂PS and a molecular weight of 224.3 g/mol. Structurally, it features a methyl group bonded to a phosphorus atom, which is further connected to two butyloxy groups and a sulfur atom via a thioester bond . Its synthesis and properties are critical in forensic and environmental analyses related to chemical warfare verification programs.

Properties

CAS No.

18628-73-4

Molecular Formula

C9H21O2PS

Molecular Weight

224.3 g/mol

IUPAC Name

dibutoxy-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H21O2PS/c1-4-6-8-10-12(3,13)11-9-7-5-2/h4-9H2,1-3H3

InChI Key

FCOHOEULLNQVHS-UHFFFAOYSA-N

SMILES

CCCCOP(=S)(C)OCCCC

Canonical SMILES

CCCCOP(=S)(C)OCCCC

Other CAS No.

18628-73-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophosphonates exhibit diverse biological and chemical properties depending on their substituents. Below is a systematic comparison of O,O-dibutyl methylphosphonothioate with structurally related compounds:

Structural Isomers and V-Series Nerve Agents

  • VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate): Molecular Formula: C₁₁H₂₆NO₂PS Key Feature: Contains a diisopropylaminoethyl thioester side chain. Toxicity: LD₅₀ (percutaneous, human) ≈ 10 mg/kg; highly persistent due to stable phosphonothioester bonds . Application: Infamous nerve agent with lethal cardiorespiratory and CNS effects .
  • VR (O-Isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Structural Isomer of VX: Differs in alkyl groups (isobutyl vs. ethyl) and amino side chain (diethylamino vs. diisopropylamino). Toxicity: Comparable to VX; causes severe bronchoconstriction and seizures in guinea pigs at 22.6 µg/kg .
  • VM (O-Ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate): Key Feature: Diethylaminoethyl side chain. Toxicity: Part of the V-series agents; irreversible acetylcholinesterase inhibition .

Simulants and Research Compounds

  • O,S-Diethyl Methylphosphonothioate (OSDEMP): Molecular Formula: C₅H₁₃O₂PS Application: Non-toxic simulant for VX decontamination studies. Used in pharmaceuticals and cholinesterase inhibition research . Key Difference: Shorter alkyl chains (ethyl vs. butyl) reduce environmental persistence compared to O,O-dibutyl derivatives.
  • O,O'-Diethyl Methylphosphonothioate: Volatility: Studied for vapor pressure (0.3–50 mmHg range) using differential thermal analysis . Stability: Thioester bond less stable than VX, making it a safer simulant for laboratory use.

Alkyl-Substituted Thiophosphonates

  • O,O-Diheptyl Methylphosphonothioate: Molecular Formula: C₁₅H₃₃O₂PS Key Feature: Longer heptyl chains increase hydrophobicity and reduce volatility compared to O,O-dibutyl derivatives .
  • Ethyl Methyl Methylphosphonate: Molecular Formula: C₄H₁₁O₃P Key Difference: Lacks sulfur (phosphonate vs. phosphonothioate), reducing reactivity and toxicity .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Feature Toxicity (LD₅₀)
This compound C₉H₂₁O₂PS 224.3 18628-73-4 Butyl groups, Schedule 2B04 Not reported
VX C₁₁H₂₆NO₂PS 267.4 50782-69-9 Diisopropylaminoethyl side chain 10 mg/kg (human)
OSDEMP C₅H₁₃O₂PS 168.2 2511-10-6 Ethyl groups, cholinesterase inhibitor Low (simulant)

Research Findings

  • Synthetic Pathways: this compound is synthesized via benzotriazole-mediated phosphorylation under mild conditions, analogous to cyclic adenosine phosphonothioates .
  • Toxicity Mechanisms: Thiophosphonates inhibit acetylcholinesterase by phosphorylating serine residues, but alkyl chain length and substituents modulate potency. VX’s aminoethyl side chain enhances CNS penetration .

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